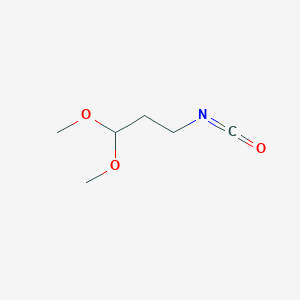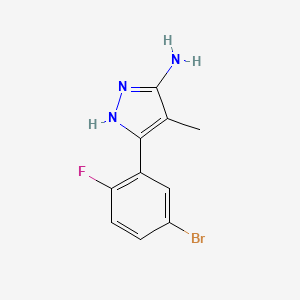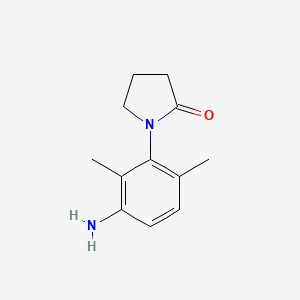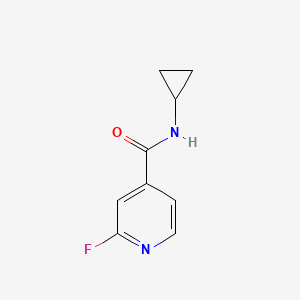![molecular formula C11H16N2OSi B13622471 5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)
5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one: is a synthetic organic compound characterized by its unique structure, which includes a pyrazinone core substituted with dimethyl and trimethylsilyl ethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of Trimethylsilyl Ethynyl Group: The trimethylsilyl ethynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of an ethynyltrimethylsilane with a halogenated pyrazinone derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazinone core, potentially converting it to a dihydropyrazine derivative.
Substitution: The trimethylsilyl ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted pyrazinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology:
Biological Probes: It can be used as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyrazinone core can act as a pharmacophore, interacting with active sites of enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Ethynyltrimethylsilane: Shares the trimethylsilyl ethynyl group but lacks the pyrazinone core.
2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene: Contains similar ethynyl groups but has a different heterocyclic core.
Uniqueness: 5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one is unique due to its combination of a pyrazinone core with dimethyl and trimethylsilyl ethynyl substitutions
Propiedades
Fórmula molecular |
C11H16N2OSi |
|---|---|
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
5,6-dimethyl-3-(2-trimethylsilylethynyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H16N2OSi/c1-8-9(2)13-11(14)10(12-8)6-7-15(3,4)5/h1-5H3,(H,13,14) |
Clave InChI |
FGDSFZFRDDCQHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=O)N1)C#C[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
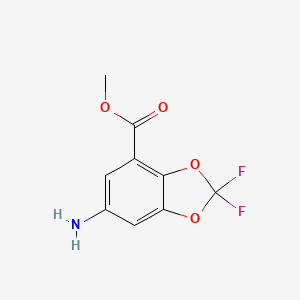
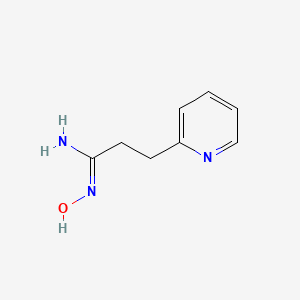

![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
